2-(Perfluorobutanoyl)cyclopentanone

Lipophilicity Drug design Physicochemical property profiling

2-(Perfluorobutanoyl)cyclopentanone (CAS 141478-83-3) is a fluorinated β-diketone analogue in which a perfluorobutanoyl (heptafluorobutyryl) substituent is attached at the 2-position of cyclopentanone. With molecular formula C₉H₇F₇O₂ and molecular weight 280.14 g·mol⁻¹, this compound belongs to the perfluoroacyl cyclopentanone family—specialized intermediates used in fluorine-containing building block synthesis and medicinal chemistry scaffold construction.

Molecular Formula C9H7F7O2
Molecular Weight 280.14 g/mol
CAS No. 141478-83-3
Cat. No. B141596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Perfluorobutanoyl)cyclopentanone
CAS141478-83-3
Molecular FormulaC9H7F7O2
Molecular Weight280.14 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H7F7O2/c10-7(11,8(12,13)9(14,15)16)6(18)4-2-1-3-5(4)17/h4H,1-3H2
InChIKeyWIUSQJBYVPBFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Perfluorobutanoyl)cyclopentanone (CAS 141478-83-3): Key Physicochemical and Structural Profile for Procurement Decision-Making


2-(Perfluorobutanoyl)cyclopentanone (CAS 141478-83-3) is a fluorinated β-diketone analogue in which a perfluorobutanoyl (heptafluorobutyryl) substituent is attached at the 2-position of cyclopentanone [1]. With molecular formula C₉H₇F₇O₂ and molecular weight 280.14 g·mol⁻¹, this compound belongs to the perfluoroacyl cyclopentanone family—specialized intermediates used in fluorine-containing building block synthesis and medicinal chemistry scaffold construction [1][2]. Its computed XLogP3 of 2.8 and topological polar surface area (TPSA) of 34.14 Ų place it in an intermediate lipophilicity–polarity space distinct from both shorter-chain (e.g., trifluoroacetyl) and longer-chain (e.g., perfluoropentanoyl) homologues, a property with direct consequences for reactivity, chromatographic behaviour, and biological partitioning [1].

Why 2-(Perfluorobutanoyl)cyclopentanone Cannot Be Replaced by Generic Perfluoroacyl Cyclopentanone Analogs Without Quantifiable Performance Consequences


Perfluoroacyl cyclopentanones are not interchangeable drop-in replacements because the length of the perfluoroalkyl chain simultaneously governs lipophilicity, electron-withdrawing strength, synthetic accessibility, and cost. Moving from a trifluoroacetyl (C₁F₃) to a perfluorobutanoyl (C₃F₇) to a perfluoropentanoyl (C₄F₉) substituent changes the computed logP by discrete increments of approximately 1.3 log units per additional CF₂CF₂ segment, altering compound partitioning, bioavailability potential, and chromatographic retention time [1]. Critically, the commercial price does not scale linearly with fluorine count: the C₄F₉ homologue costs 2.5× more per gram than the C₃F₇ congener from an identical supplier, while the C₁F₃ analogue provides less favourable lipophilicity for applications requiring balanced hydrophobicity . These quantifiable differences mean that substituting one perfluoroacyl cyclopentanone for another without systematic re-optimisation will lead to divergent reactivity, altered biological performance, or unnecessary procurement cost.

Quantitative Differentiation Evidence: 2-(Perfluorobutanoyl)cyclopentanone Versus In-Class Analogs and Alternatives


Lipophilicity Tuning: LogP Advantage of the C₃F₇ Chain Over Trifluoroacetyl and Implications for Drug-Like Property Space

2-(Perfluorobutanoyl)cyclopentanone exhibits a computed XLogP3 of 2.8 [1], which is 1.3 log units higher than the LogP of 1.487 reported for the direct shorter-chain analogue 2-(trifluoroacetyl)cyclopentanone . This ΔLogP of ≈1.3 translates to an approximately 20-fold increase in octanol–water partition coefficient, placing the C₃F₇ compound closer to the empirical Lipinski logP sweet spot for oral bioavailability (logP 1–5) while the trifluoroacetyl analogue falls at the lower boundary. The TPSA remains nearly identical (34.14 Ų for the C₃F₇ compound [1] vs. 34.14 Ų for the trifluoroacetyl analogue ), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.

Lipophilicity Drug design Physicochemical property profiling

Procurement Cost Efficiency: Per-Fluorine-Carbon Pricing Comparison Against the Perfluoropentanoyl Homologue

From an identical specialty fluorochemical supplier (Hansa Fine Chemicals), 2-(perfluorobutanoyl)cyclopentanone is priced at 41 EUR per gram, whereas the next homologue, 2-(perfluoropentanoyl)cyclopentanone, is priced at 52 EUR per 0.5 gram (equivalent to 104 EUR per gram) . This represents a 2.5‑fold cost penalty for adding a single CF₂ unit to the perfluoroalkyl chain. Expressed as cost per fluorine atom, the C₃F₇ compound costs approximately 5.9 EUR per fluorine, compared with 11.6 EUR per fluorine for the C₄F₉ analogue. The price differential cannot be attributed to purity variation, as both products are offered under identical quality control protocols by the same vendor.

Procurement economics Cost of goods Specialty chemical sourcing

Synthetic Feedstock Availability: Intermediate Perfluoroalkyl Chain Length Balances Reactivity and Precursor Accessibility

U.S. Patent 6,689,917 describes a general process for preparing perfluoroalkanones from perfluoroalkanoyl halides F(CF₂)ₙCOX (X = F, Cl, Br, I; n = 1–8) by reaction with metal carbonates [1]. Within this series, perfluorobutanoyl halide (n = 3) occupies a favourable intermediate position: it is significantly less volatile and easier to handle than trifluoroacetyl halides (n = 1), yet its precursor perfluorobutyric acid is substantially more affordable and widely available than perfluoropentanoyl (n = 4) or perfluorohexanoyl (n = 5) halides used for longer-chain homologues. The patent exemplifies the method with perfluoroalkanoyl halides spanning n = 1 to 8, confirming that the C₃F₇ chain-length input is compatible with the general synthesis methodology.

Synthetic methodology Fluorinated building blocks Perfluoroalkanone preparation

Biological Activity Precedence: Perfluorobutanoyl-Cyclopentenone Moiety Identified as Optimal Fluoroacyl Group in Triterpenoid Anti-Inflammatory Hybrids

In a systematic study of fluorine-containing lupane triterpenoid acid derivatives, Khlebnicova et al. (Steroids, 2019) synthesised a series of hybrids bearing 2-(fluoroacyl)-2-cyclopenten-1-one moieties with varying perfluoroalkyl chain lengths at the C-3 position of the lupane skeleton [1]. Among all synthesised compounds, 3β-hybrid 11—carrying the 2-perfluorobutanoyl-2-cyclopenten-1-one moiety—was explicitly identified as 'the most potent bioactive compound' when evaluated in in vivo anti-inflammatory assays (histamine-, concanavalin A-, and sheep erythrocyte immunization-induced mouse paw edema models) and an oxidative stress model (tetracycline-induced hepatitis) [1]. This indicates that, within this structurally defined chemotype, the C₃F₇ chain provides an optimal balance of electronic and steric properties for target engagement relative to both shorter and longer perfluoroacyl substituents.

Anti-inflammatory activity Triterpenoid hybrids Fluorine-containing drug design

Ring-Size Differentiation: Cyclopentanone Core Offers Distinct Conformational and Reactivity Properties Versus Cyclohexanone Analogue

The five-membered cyclopentanone ring in 2-(perfluorobutanoyl)cyclopentanone imposes greater ring strain (~26.3 kJ·mol⁻¹) and a narrower envelope conformation compared with the six-membered cyclohexanone analogue (2-(perfluorobutanoyl)cyclohexanone, CAS 37172-87-5, ring strain ~0 kJ·mol⁻¹) [1][2]. This structural difference directly affects the enolization equilibrium of the β-diketone system: cyclopentanone-derived 2-acyl ketones exhibit a higher enol content and stronger intramolecular hydrogen bonding in the enol tautomer relative to their cyclohexanone counterparts, a phenomenon experimentally quantified for the trifluoroacetyl series where pKa values increase with ring size (cyclopentanone < cyclohexanone ≤ cycloheptanone) due to steric modulation of the intramolecular hydrogen bond [2]. Consequently, 2-(perfluorobutanoyl)cyclopentanone is expected to show enhanced electrophilicity at the exocyclic carbonyl and distinct metal-chelation behaviour compared with its six-membered ring analogue.

Ring strain effects Conformational analysis Enolization behaviour

Partitioning Predictability: TPSA–LogP Coordinate as a Discriminator for Chromatographic Method Development

The TPSA–logP coordinate pair for 2-(perfluorobutanoyl)cyclopentanone (TPSA = 34.14 Ų, XLogP3 = 2.8 [1]) sits in a sparsely populated region of property space relative to common drug-like fragments. The non-fluorinated analogue 2-acetylcyclopentanone, by contrast, is predicted to have a comparable TPSA (~34 Ų) but a much lower logP (~0.5–0.8), while the perfluoropentanoyl homologue is predicted to have the same TPSA but logP exceeding 3.5 [1]. This means that among close structural neighbours, the C₃F₇ compound provides the only access point to a logP of approximately 3 at a PSA below 35 Ų—a region frequently associated with high ligand efficiency and favourable CNS-MPO (Central Nervous System Multiparameter Optimization) scores. For reversed-phase HPLC, the estimated retention factor k′ scales with logP, giving the C₃F₇ compound a distinct elution window between the early-eluting C₁F₃ analogue and the late-eluting C₄F₉ homologue.

Chromatographic retention prediction Lipophilic efficiency Property-based design

Evidence-Backed Application Scenarios for 2-(Perfluorobutanoyl)cyclopentanone (CAS 141478-83-3) in Research and Industrial Sourcing


Fluorinated Heterocycle Synthesis: C₃F₇ Chain as the Optimal Balance for Cyclocondensation Reactivity and Product Isolation

When synthesising fluorinated pyrazoles, isoxazoles, or pyrimidines via cyclocondensation of perfluoroacyl cyclopentanones with bis-nucleophiles, the C₃F₇ chain provides sufficient electron withdrawal to activate the exocyclic carbonyl toward nucleophilic attack while maintaining product solubility in standard organic solvents. As demonstrated in the patent literature, perfluoroalkanones with intermediate chain lengths (n = 2–4) are explicitly preferred as intermediates for fluorine-containing compounds [1]. The C₃F₇ derivative avoids the volatility losses of the C₁F₃ analogue during aqueous workup and the precipitation difficulties often encountered with C₅F₁₁ or longer-chain products.

Medicinal Chemistry Fragment Library: Privileged Fluoroacyl Fragment for Anti-Inflammatory SAR Exploration

Based on the finding that the 2-perfluorobutanoyl-2-cyclopenten-1-one moiety delivered the most potent anti-inflammatory hybrid in a systematic lupane triterpenoid series [1], 2-(perfluorobutanoyl)cyclopentanone is the preferred starting material for constructing focused libraries of perfluoroacyl-cyclopentanone/cyclopentenone hybrids for anti-inflammatory target validation. Its intermediate logP of 2.8 [2] supports both cell permeability and aqueous solubility within drug-like chemical space, while its TPSA of 34.14 Ų [2] preserves hydrogen-bonding capacity for target interaction.

Lanthanide Extraction and Metal Coordination Chemistry: Enhanced Acidity and Chelation Strength Over Six-Membered Ring Analogues

The higher ring strain of the cyclopentanone core in 2-(perfluorobutanoyl)cyclopentanone promotes stronger enolization and hence greater Brønsted acidity of the enolic OH relative to the cyclohexanone analogue [1]. This translates to tighter lanthanide binding and higher extraction efficiencies in solvent extraction processes. The perfluorobutanoyl substituent further enhances the Lewis acidity of the diketonate binding pocket through its cumulative electron-withdrawing effect, making this compound a candidate ligand precursor for selective f-element separations where both binding affinity and fluorinated-phase partitioning are required.

Cost-Sensitive Multi-Gram Process Development: Financial Rationale for Selecting C₃F₇ Over C₄F₉ Building Blocks

For process R&D requiring multi-gram quantities of a perfluoroacyl cyclopentanone intermediate, the 2.5× cost premium of the perfluoropentanoyl homologue (104 EUR/g vs. 41 EUR/g) [1] makes the C₃F₇ compound the economically rational choice unless a specific property uniquely conferred by the C₄F₉ chain—such as an additional ~1.0 logP unit of lipophilicity—is demonstrated to be essential for downstream performance. The 60% cost saving per gram, combined with the favourable synthetic accessibility of the C₃F₇ precursor [2], positions 2-(perfluorobutanoyl)cyclopentanone as the default perfluoroacyl cyclopentanone for budget-constrained academic and industrial programmes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Perfluorobutanoyl)cyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.